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Compound of Interest

Compound Name: Phosmidosine

Cat. No.: B140239 Get Quote

For Immediate Release

TOKYO, Japan – Phosmidosine, a novel nucleotide antibiotic with promising antitumor

activity, has been the subject of intensive research aimed at elucidating its complex chemical

structure and mechanism of action. A comprehensive analysis of its spectroscopic data,

including Nuclear Magnetic Resonance (NMR), High-Resolution Fast Atom Bombardment

Mass Spectrometry (HRFAB-MS), and Ultraviolet (UV) spectroscopy, provides a detailed

blueprint of this potent molecule, offering critical insights for researchers, scientists, and drug

development professionals.

Key Spectroscopic Data of Phosmidosine
The structural characterization of Phosmidosine has been achieved through a combination of

advanced spectroscopic techniques. The data gleaned from these analyses are summarized

below.

Mass Spectrometry (HRFAB-MS)
High-Resolution Fast Atom Bombardment Mass Spectrometry was instrumental in determining

the elemental composition of Phosmidosine.
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Parameter Value Reference

Molecular Formula C₁₆H₂₄N₇O₈P [1]

Exact Mass (m/z) 473.1424 [Calculated]

Observed Ion [M+H]⁺ [1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Phosmidosine provides information about its chromophoric systems.

Solvent λmax (nm) Description Reference

Not Specified Not Specified

Spectrum is similar to

that of 8-

hydroxyadenosine.

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ³¹P NMR spectroscopy have been pivotal in mapping the intricate connectivity of

atoms within the Phosmidosine molecule. While a complete, tabulated dataset with specific

chemical shifts and coupling constants for every proton and carbon is not readily available in a

single public source, the initial characterization confirmed the presence of a methyl phosphate

group.[1] The synthesis of Phosmidosine and its diastereomers has been described, with the

naturally occurring form identified based on its ¹³C NMR spectrum.[2]

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

procedures. The following sections outline the general methodologies employed in the analysis

of Phosmidosine and its analogs.

High-Resolution Fast Atom Bombardment Mass
Spectrometry (HRFAB-MS)
Objective: To determine the exact mass and elemental composition of Phosmidosine.
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Instrumentation: A high-resolution double-focusing mass spectrometer equipped with a fast

atom bombardment ion source.

Procedure:

Sample Preparation: A solution of Phosmidosine is prepared in a suitable matrix, typically

glycerol or m-nitrobenzyl alcohol, to facilitate ionization and prevent sample degradation

under high vacuum.

Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral

atoms, such as argon or xenon. This energetic collision results in the desorption and

ionization of the analyte molecules, primarily through protonation, forming [M+H]⁺ ions.

Mass Analysis: The generated ions are accelerated into the mass analyzer, where they are

separated based on their mass-to-charge ratio (m/z).

Data Acquisition: The detector records the abundance of ions at each m/z value, generating

a mass spectrum. The high-resolution capabilities of the instrument allow for the

determination of the exact mass to several decimal places, enabling the unambiguous

assignment of the molecular formula.

UV-Visible Spectroscopy
Objective: To characterize the electronic absorption properties of Phosmidosine.

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Procedure:

Sample Preparation: A dilute solution of Phosmidosine is prepared in a UV-transparent

solvent, such as water or a suitable buffer. A blank solution containing only the solvent is also

prepared for baseline correction.

Spectral Acquisition: The sample and blank cuvettes are placed in the spectrophotometer.

The absorbance of the sample is measured over a range of wavelengths, typically from 200

to 400 nm.
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Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The

wavelength(s) of maximum absorbance (λmax) are identified, which are characteristic of the

chromophores present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure and connectivity of Phosmidosine.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes

for ¹H, ¹³C, and ³¹P nuclei.

Procedure:

Sample Preparation: A small amount of Phosmidosine is dissolved in a deuterated solvent

(e.g., D₂O, DMSO-d₆) to minimize solvent interference in the ¹H NMR spectrum. A small

amount of a reference standard, such as tetramethylsilane (TMS) or a related compound,

may be added.

¹H NMR Spectroscopy: A proton NMR spectrum is acquired to identify the chemical

environment of each hydrogen atom in the molecule. Data analysis includes determining

chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants

(J), which provide information about neighboring protons.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is acquired, often with proton

decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

The chemical shifts of these peaks indicate the type of carbon (e.g., aliphatic, aromatic,

carbonyl).

³¹P NMR Spectroscopy: A phosphorus-31 NMR spectrum is acquired to observe the

phosphorus atom in the phosphoramidate linkage. The chemical shift provides information

about the oxidation state and chemical environment of the phosphorus.

2D NMR Experiments (COSY, HSQC, HMBC): A suite of two-dimensional NMR experiments

is typically performed to establish correlations between different nuclei. For example, COSY

(Correlation Spectroscopy) identifies coupled protons, HSQC (Heteronuclear Single

Quantum Coherence) correlates protons with their directly attached carbons, and HMBC
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(Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons

and carbons, allowing for the complete assembly of the molecular structure.

Proposed Mechanism of Action: Inhibition of Protein
Synthesis
Phosmidosine's antitumor activity is believed to stem from its ability to disrupt protein

synthesis. It is hypothesized to act as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-

AMP), a key intermediate in the charging of tRNA with the amino acid proline.[3] By blocking

this crucial step, Phosmidosine effectively halts the incorporation of proline into newly

synthesized proteins, leading to cell growth arrest and, ultimately, cell death in cancer cells.

Below is a diagram illustrating the proposed inhibitory action of Phosmidosine on the protein

synthesis pathway.

Protein Synthesis Pathway

Inhibition by Phosmidosine

Proline Prolyl-AMP Intermediate

 + ATP 
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ATP tRNA(Pro)
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Proposed Mechanism of Phosmidosine Action
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Caption: Proposed mechanism of Phosmidosine's antitumor activity via inhibition of the

formation of the prolyl-AMP intermediate, a critical step in protein synthesis.
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This in-depth analysis of Phosmidosine's spectroscopic data and proposed mechanism of

action provides a solid foundation for further research and development of this promising

anticancer agent. The detailed structural information is invaluable for the design of more potent

and selective analogs, while a deeper understanding of its biological target will pave the way

for novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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